molecular formula C12H13NO2 B2907881 2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid CAS No. 1267455-70-8

2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid

Cat. No.: B2907881
CAS No.: 1267455-70-8
M. Wt: 203.241
InChI Key: GBYFEEXZLFLYKR-UHFFFAOYSA-N
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Description

2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid is an organic compound with the molecular formula C12H13NO2. It is a derivative of propanoic acid, featuring a cyano group and a methyl-substituted phenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid typically involves the reaction of 2-methylphenylacetonitrile with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by hydrolysis to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group using reagents such as lithium aluminum hydride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid exerts its effects involves interactions with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyano-2-methyl-3-(2-methylphenyl)propanoic acid can be compared with similar compounds such as:

    2-Cyano-2-methylpropanoic acid: Lacks the phenyl group, resulting in different chemical and biological properties.

    3-(2-Methylphenyl)propanoic acid: Lacks the cyano group, affecting its reactivity and applications.

    2-Methyl-3-phenylpropanoic acid: Similar structure but without the cyano group, leading to different chemical behavior.

Properties

IUPAC Name

2-cyano-2-methyl-3-(2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9-5-3-4-6-10(9)7-12(2,8-13)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYFEEXZLFLYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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